![molecular formula C8H10 B14654821 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-25-4](/img/structure/B14654821.png)
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its intricate structure, which includes two spiro-connected cyclopropane rings and a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclopropane derivatives.
Formation of Spiro Compounds: The cyclopropane derivatives undergo a series of reactions to form the spiro-connected structure. This often involves the use of strong bases and specific catalysts to facilitate the formation of the spiro bonds.
Introduction of the Methylene Bridge:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The methylene bridge allows for various substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are typical for introducing halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-7-methyl-1-methylidenedispiro[2.0.2~4~.1~3~]heptane: This compound has a similar spiro structure but includes a chlorine atom, which alters its chemical properties and reactivity.
7-Oxabicyclo[2.2.1]heptane: Although not a spiro compound, it shares some structural similarities and is used in similar research applications.
Uniqueness
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane is unique due to its specific spiro-connected cyclopropane rings and methylene bridge, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
50874-25-4 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
7-methylidenedispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C8H10/c1-6-7(2-3-7)8(6)4-5-8/h1-5H2 |
InChI-Schlüssel |
PQFGODFYRQJZOI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2(C13CC3)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



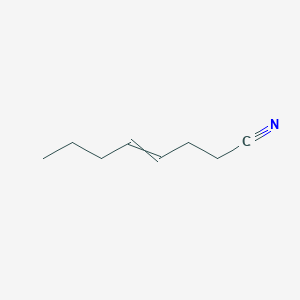
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

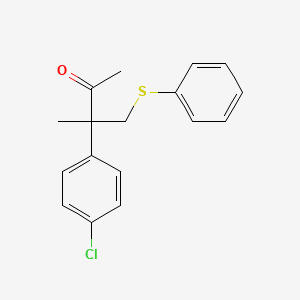
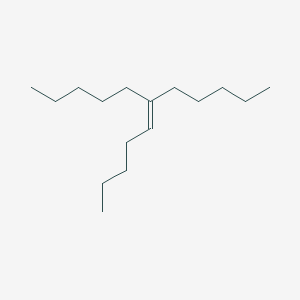
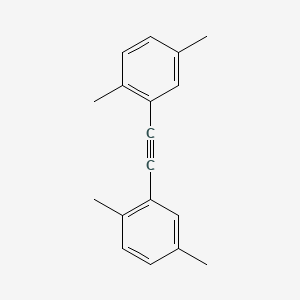
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
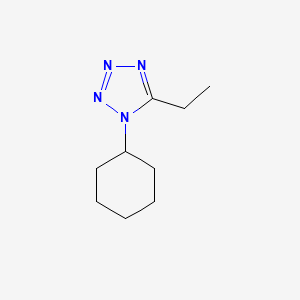



![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)

